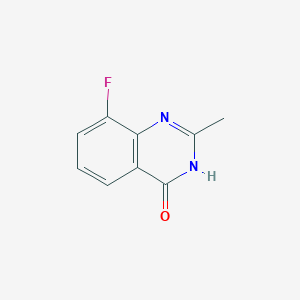

8-fluoro-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

8-fluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOQWCHJNDCGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2F)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with substituted o-anthranilic acids or their derivatives.

- Formation of quinazolin-4(3H)-one core is commonly achieved via cyclization reactions involving amides or related intermediates.

- For 2-methyl substitution, methylation or use of methyl-substituted anthranilic acid derivatives is employed.

- Fluorine substitution at position 8 requires starting materials with fluorine already incorporated or selective fluorination methods.

Specific Preparation Methods for 8-fluoro-2-methylquinazolin-4(3H)-one

While direct literature specifically on 8-fluoro-2-methylquinazolin-4(3H)-one is limited, synthesis can be inferred from closely related quinazolinone preparation methods involving halogenated and methyl-substituted intermediates.

Synthesis from 8-fluoroanthranilic Acid Derivative

- Starting Material: 8-fluoroanthranilic acid or its methyl derivative.

- Cyclization: Reaction with formamide or suitable amide source under reflux to form the quinazolin-4(3H)-one ring.

- Methylation: Introduction of the methyl group at the 2-position can be achieved by methylation of the quinazolinone intermediate using methyl iodide or dimethyl sulfate under basic conditions.

- Purification: Recrystallization from appropriate solvents (e.g., ethanol, cyclohexane) to obtain pure 8-fluoro-2-methylquinazolin-4(3H)-one.

Alternative Route via 2-methyl-4H-benzooxazin-4-one Intermediate

- Based on analogous methods for 2-methylquinazolin-4(3H)-one derivatives, 8-fluoro-2-methylquinazolin-4(3H)-one can be prepared via the intermediate 2-methyl-4H-benzooxazin-4-one.

- The intermediate is synthesized by refluxing 8-fluoroanthranilic acid with acetic anhydride.

- Subsequent reaction with hydrazine hydrate in pyridine leads to the quinazolinone ring closure and formation of the 3-amino-8-fluoro-2-methylquinazolin-4(3H)-one.

- Final steps include purification and optional functional group modifications.

Fluorination of Preformed 2-methylquinazolin-4(3H)-one

- Another approach involves preparing 2-methylquinazolin-4(3H)-one first, followed by selective electrophilic fluorination at the 8-position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

- This method requires careful control of reaction conditions to avoid over-fluorination or side reactions.

Detailed Reaction Conditions and Yields

These conditions are adapted from related quinazolinone syntheses with bromine or chloro substitutions, substituting fluorine accordingly.

Analytical Characterization Data (Example for Related Quinazolinones)

| Technique | Data Example | Interpretation |

|---|---|---|

| Melting Point (°C) | 167-169 (for intermediate) | Purity indicator |

| ^1H-NMR (DMSO-d6) | Signals around δ 11.9 (NH), 7.5-8.1 (aromatic) | Confirms quinazolinone structure |

| ^13C-NMR | Signals for carbonyl (~160 ppm), aromatic carbons | Structural confirmation |

| Mass Spectrometry | Molecular ion peak consistent with C9H7FN2O | Confirms molecular formula |

Specific spectral data for 8-fluoro-2-methylquinazolin-4(3H)-one would show characteristic fluorine coupling in NMR and mass consistent with fluorine incorporation.

Summary and Recommendations

- The preparation of 8-fluoro-2-methylquinazolin-4(3H)-one is best approached via fluorinated anthranilic acid derivatives through cyclization and methylation steps.

- The one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones from o-anthranilic acids provides a useful synthetic framework adaptable for fluorinated substrates.

- Alternative routes include formation of benzooxazin-4-one intermediates followed by hydrazine-mediated ring closure.

- Selective fluorination of preformed quinazolinones is possible but requires careful control.

- Purification by recrystallization and thorough characterization by NMR, melting point, and mass spectrometry are essential for confirming structure and purity.

This synthesis requires careful handling of reagents and optimization of reaction conditions to maximize yield and selectivity for the fluorinated methylquinazolinone target.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluorine atom or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Nucleophiles or electrophiles can be used for substitution reactions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents.

Scientific Research Applications

8-Fluoro-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-fluoro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs.

- Methyl vs. Aryl Groups at Position 2 : 2-Methyl substituents (as in the target compound) offer steric simplicity, whereas aryl groups (e.g., 4-fluorophenyl in ) enhance aromatic interactions but may reduce solubility.

- N3 Substitution : Bulky groups like 4-fluoro-2-methylphenyl () can improve target binding but complicate synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.